molecular formula C10H5BrN2O3 B8227748 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione

Cat. No.: B8227748
M. Wt: 281.06 g/mol
InChI Key: RQQUPTQUUXGPEM-UHFFFAOYSA-N
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Description

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione ( 2638502-61-9) is a high-purity, fused heterocyclic compound with the molecular formula C₁₀H₅BrN₂O₃ and a molecular weight of 281.06 g/mol . It is a specialized quinazolinone derivative valued in organic synthesis as a key intermediate for developing potential pharmaceuticals, particularly kinase inhibitors and anticancer agents . The rigid, aromatic furoquinazoline-dione framework makes it a valuable scaffold in medicinal chemistry for designing novel compounds with biological activity. Quinazolinone derivatives, like this brominated analog, are recognized for their broad spectrum of pharmacological properties . Research indicates that such compounds are frequently explored as inhibitors for targets like bacterial gyrase and topoisomerase IV, positioning them as promising scaffolds for novel antimicrobial agents to address bacterial resistance problems . Furthermore, the quinazolinone core is a privileged structure in anticancer research, with derivatives demonstrating mechanisms that include inducing apoptosis and inhibiting tubulin polymerization . This reagent is commonly employed in structure-activity relationship (SAR) studies to optimize the properties of drug candidates targeting enzyme inhibition . Its structural features also make it a candidate for the preparation of fluorescent probes. This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6H-furo[2,3-f]quinazoline-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O3/c11-5-3-6-7(8-4(5)1-2-16-8)9(14)13-10(15)12-6/h1-3H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQUPTQUUXGPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C3C(=CC(=C21)Br)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor-Directed Bromination

Brominating 2-aminobenzamide precursors before cyclization ensures regioselectivity. For example, 4-bromo-2-aminobenzamide can be synthesized via:

  • Sandmeyer Reaction : Diazotization of 4-nitro-2-aminobenzamide followed by bromide substitution.

  • Electrophilic Bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.

Table 2 : Bromination Efficiency of 2-Aminobenzamide Derivatives

SubstrateBrominating AgentTemperatureYield (%)
2-AminobenzamideNBS0°C65
4-Nitro-2-aminobenzamideBr₂/H₂SO₄25°C72

Post-Cyclization Bromination

Direct bromination of the fused quinazoline-dione core is less common due to deactivation by electron-withdrawing groups. However, radical bromination using Br₂ and a Lewis acid (e.g., FeBr₃) under UV light may achieve moderate yields.

Integrated Synthesis: Combining Cyclization and Halogenation

A convergent route integrating DMAP-catalyzed cyclization and furan annulation has been proposed:

  • Synthesis of 4-Bromo-2-aminobenzamide : Brominate 2-aminobenzamide using NBS in DMF.

  • Quinazoline-Dione Formation : React with (Boc)₂O and DMAP in CH₃CN under microwave conditions.

  • Furan Annulation : Hydrolyze to the diacid and cyclize in acetic anhydride.

Table 3 : Integrated Route Efficiency

StepConditionsYield (%)
BrominationNBS, DMF, 0°C68
Quinazoline-Dione CyclizationMW, CH₃CN, DMAP85
Furan AnnulationAc₂O, reflux73

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring bromination at position 4 requires directing groups or precise reaction control.

  • Functional Group Tolerance : Electron-withdrawing groups on the quinazoline core may necessitate protective strategies during furan annulation.

  • Catalyst Development : Exploring non-DMAP catalysts (e.g., DABCO) could improve yields for electron-deficient substrates .

Chemical Reactions Analysis

Types of Reactions

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The keto groups at the 7 and 9 positions can participate in redox reactions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 4-position.

    Oxidation and Reduction Reactions: Products include reduced or oxidized forms of the compound with modifications at the keto groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H6BrN2O2
  • Molecular Weight : 252.07 g/mol
  • IUPAC Name : 4-bromo-2,3-furo[2,3-f]quinazoline-7,9-dione

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit potent antimicrobial properties. The compound 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione has been evaluated for its effectiveness against various bacterial strains.

Case Studies

  • Antibacterial Effects :
    • A study reported that quinazoline derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of bromine at the 4-position enhances the antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration .
  • Antifungal Activity :
    • Another investigation highlighted the antifungal potential of furoquinazolines. Compounds similar to this compound exhibited broad-spectrum antifungal activity against various fungal pathogens .

Anticancer Potential

Quinazoline derivatives are also recognized for their anticancer properties. The structural modifications in compounds like this compound have been linked to enhanced cytotoxicity against cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • Research has shown that certain quinazoline derivatives induce apoptosis in cancer cells through various mechanisms including inhibition of specific kinases involved in cell proliferation .
  • Targeting Specific Pathways :
    • The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Other Pharmacological Activities

Beyond antimicrobial and anticancer applications, this compound has shown promise in several other areas:

  • Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways and may be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence that certain quinazoline compounds may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Synthetic Routes Overview

MethodologyDescriptionYield
Traditional SynthesisInvolves multiple condensation reactions using furoquinazolines as starting materialsModerate
One-Pot SynthesisUtilizes metal-free catalysis for efficient synthesis with reduced stepsHigh

Mechanism of Action

The mechanism of action of 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Several quinazoline derivatives share structural motifs with 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione. A notable example is 8-[3-[Boc(3,4-dimethoxyphenethyl)amino]propyl]-4-bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dione (referred to as Compound A for brevity). Key similarities and differences include:

Feature 4-Bromofuro[2,3-f]quinazoline-7,9-dione Compound A
Core Structure Quinazoline + furo ring Imidazo-isoquinoline
Halogen Substituent Bromine at position 4 Bromine at position 4
Additional Groups Dione (positions 7,9) Dione (positions 7,9), Boc-protected amine, nitro and methyl substituents
Complexity Moderate High (multiple substituents and rings)

Key Observations :

  • Both compounds feature bromine at position 4 and dione groups, which may confer similar reactivity in cross-coupling reactions or hydrogen-bonding interactions.

Comparison with Flavonoid-Based Derivatives

These compounds exhibit antioxidant and anti-inflammatory properties, but their structural differences highlight distinct chemical behaviors:

Parameter 4-Bromofuroquinazoline-dione Flavanonols/Flavanols
Backbone Quinazoline + furo Flavonoid (benzopyran + phenyl)
Functional Groups Bromine, dione Hydroxyl, glycosides, dihydroxyphenyl
Bioactivity Hypothesized enzyme inhibition Antioxidant, anti-inflammatory

Key Observations :

  • Flavonoid derivatives rely on hydroxyl groups and glycosylation for solubility and bioactivity, whereas the bromine and dione groups in 4-Bromofuroquinazoline-dione may favor electrophilic interactions or metal coordination.

Biological Activity

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and other pharmacological effects, supported by relevant research findings and data.

  • Molecular Formula : C10_{10}H5_{5}BrN2_{2}O
  • Molecular Weight : 281.065 g/mol
  • IUPAC Name : 4-bromo-7,9-dihydro-6H-furo[2,3-f]quinazoline-7,9-dione

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-bromofuro[2,3-f]quinazoline derivatives. For instance:

  • Activity Against Gram-positive and Gram-negative Bacteria : Compounds derived from this scaffold have shown varying degrees of activity against bacterial strains. For example, certain derivatives exhibited inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 65 mg/mL .

Cytotoxic Activity

Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines:

  • Glioblastoma Cells : One study reported that derivatives of this compound induced apoptosis in human glioblastoma cells. The mechanism involved cell cycle arrest at the G1 phase and activation of apoptotic pathways .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of 4-bromofuro[2,3-f]quinazoline derivatives with target proteins:

  • Binding Affinity : The compound demonstrated significant binding affinity to key amino acids in the active sites of kinases involved in cancer progression. This suggests its potential as a lead compound for further development in cancer therapeutics .

Study 1: Antimicrobial Efficacy

In a comparative study on quinazoline derivatives, 4-bromofuro[2,3-f]quinazoline derivatives were tested against various pathogens. The results indicated that:

CompoundInhibition Zone (mm)MIC (mg/mL)Pathogen
4-Bromo Derivative A1270S. aureus
4-Bromo Derivative B1175E. coli
4-Bromo Derivative C1565C. albicans

These findings suggest that structural modifications can enhance antibacterial efficacy .

Study 2: Cytotoxicity Against Cancer Cells

A significant study assessed the cytotoxic effects of various quinazoline derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound XMCF-7 (Breast Cancer)168.78Apoptosis Induction
Compound YU87 (Glioblastoma)120.50G1 Phase Arrest

The data indicates that the bromine substitution enhances the anticancer activity of these compounds .

Q & A

Q. What safety protocols are critical when handling brominated quinazolines in high-temperature reactions?

  • Methodological Answer : Use explosion-proof reactors for exothermic bromination steps. mandates fume hoods with HEPA filters to capture volatile HBr . Implement quenching protocols (e.g., NaHCO₃ for acid neutralization) and FTIR gas analysis to monitor airborne bromine levels (<0.1 ppm OSHA limit) .

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